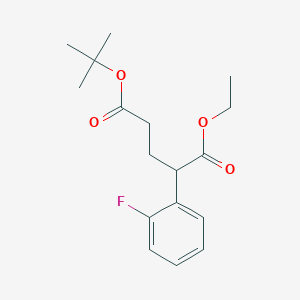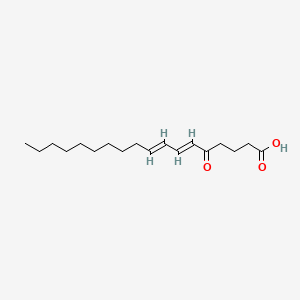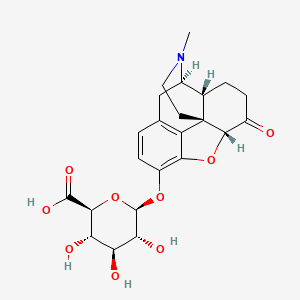
Hydromorphone 3-glucuronide
Descripción general
Descripción
Hydromorphone 3-glucuronide is a major metabolite of the opioid analgesic hydromorphone. It is formed through the process of glucuronidation, where a glucuronic acid moiety is added to hydromorphone. This compound is primarily excreted in the urine and is known for its neuroexcitatory effects, which are distinct from the analgesic properties of its parent compound, hydromorphone .
Aplicaciones Científicas De Investigación
Hydromorphone 3-glucuronide has several scientific research applications, including:
Mecanismo De Acción
Hydromorphone, from which H3G is derived, is an opioid mu-receptor agonist . It is a hydrogenated ketone analog of morphine, which makes hydromorphone more lipid-soluble, enhancing its ability to cross the blood-brain barrier to enter the CNS, and giving it a more rapid onset of action than morphine .
Safety and Hazards
The major hazards of hydromorphone, from which H3G is derived, include dose-related respiratory depression, urinary retention, bronchospasm, and sometimes, circulatory depression . In animal models, high levels of H3G have been observed to evoke a range of dose-dependent excitatory effects, including allodynia, myoclonus, and seizures . This suggests that excitatory side effects could occur in patients with renal failure where clearance of the 3-glucuronide metabolite is reduced .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydromorphone 3-glucuronide is synthesized biochemically using rat liver microsomes, uridine-5’-diphosphoglucuronic acid, and hydromorphone as the substrate. The reaction involves the enzyme uridine diphosphate-glucuronosyltransferase, which catalyzes the addition of the glucuronic acid moiety to the 3-phenolic position of hydromorphone. The crude product is purified through ethyl acetate precipitation and washing with acetonitrile, followed by high-performance liquid chromatography for final purification .
Industrial Production Methods: Industrial production of this compound typically involves large-scale biochemical synthesis using similar methods as described above. The process is optimized for higher yield and purity, ensuring that the final product meets pharmaceutical standards for clinical use .
Análisis De Reacciones Químicas
Types of Reactions: Hydromorphone 3-glucuronide primarily undergoes phase II metabolism, specifically glucuronidation. It does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The primary reagent used in the synthesis of this compound is uridine-5’-diphosphoglucuronic acid. The reaction is catalyzed by uridine diphosphate-glucuronosyltransferase and typically occurs in the liver .
Major Products Formed: The major product formed from the glucuronidation of hydromorphone is this compound. No significant by-products are formed under normal physiological conditions .
Comparación Con Compuestos Similares
Morphine-3-glucuronide: Another glucuronide metabolite of an opioid analgesic, known for its neuroexcitatory effects.
Morphine-6-glucuronide: A metabolite of morphine with potent analgesic properties.
Dihydroisomorphine-3-glucuronide: A metabolite of dihydroisomorphine with similar neuroexcitatory effects.
Uniqueness: Hydromorphone 3-glucuronide is unique in its specific interaction with glycine and gamma-aminobutyric acid receptors, leading to distinct neuroexcitatory effects. Unlike morphine-6-glucuronide, it does not exhibit significant analgesic properties .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7aR,12bS)-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2,5,10-11,15-17,19-20,22,26-28H,3-4,6-8H2,1H3,(H,29,30)/t10-,11+,15-,16-,17+,19-,20-,22+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSHIBYUEOPPRX-NSSRKTJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018777 | |
| Record name | Hydromorphone-3-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40505-76-8 | |
| Record name | Hydromorphone-3-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROMORPHONE 3-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3A3GA26VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10,11-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3327908.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-((furan-2-carbonyl)oxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B3327911.png)
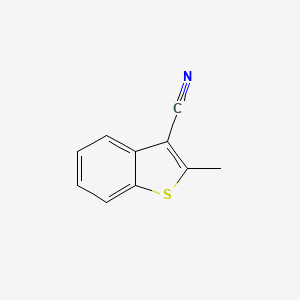
![3-[2-[1-(6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B3327925.png)
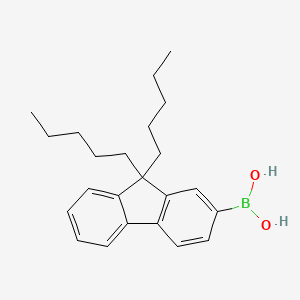

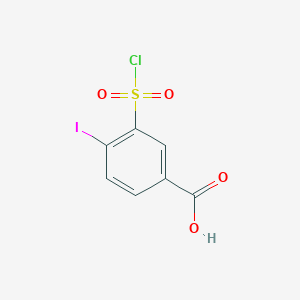

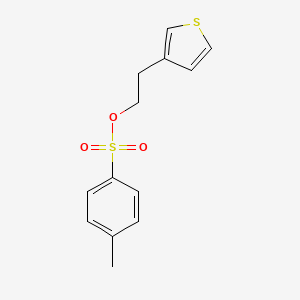
![2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole](/img/structure/B3327974.png)
